4,5-Nonanediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

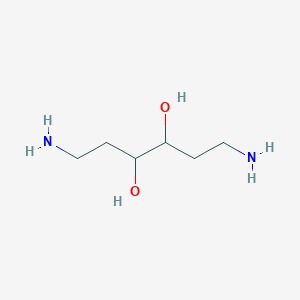

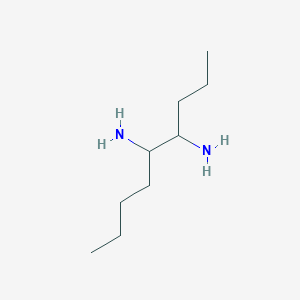

4,5-Nonanediamine is an organic compound that belongs to the family of diamines. It is also known as 1,4-Diamino-5-nonanamine, and its chemical formula is C9H22N2. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and environmental science.

Mécanisme D'action

The mechanism of action of 4,5-Nonanediamine depends on its specific application. In medicine, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have antimicrobial and antiviral activity by disrupting the integrity of bacterial and viral membranes. In materials science, it acts as a crosslinking agent to improve the mechanical and thermal properties of polymers and coatings. In environmental science, it binds to heavy metals and organic pollutants through electrostatic and covalent interactions.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 4,5-Nonanediamine are primarily related to its interactions with biological molecules and systems. In medicine, it can interact with proteins, nucleic acids, and membranes to modulate their functions and activities. In materials science, it can modify the structure and properties of polymers and coatings by forming crosslinks and networks. In environmental science, it can adsorb heavy metals and organic pollutants to reduce their toxicity and mobility.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4,5-Nonanediamine in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified to meet specific requirements, and it can be used in a wide range of applications. However, its limitations include its toxicity and potential health hazards, which require proper handling and disposal procedures. It may also have limited solubility and compatibility with certain solvents and substrates.

Orientations Futures

There are several future directions for research on 4,5-Nonanediamine, including:

1. Developing new synthesis methods to improve the yield, purity, and scalability of the compound.

2. Investigating its potential applications in drug delivery, gene therapy, and tissue engineering.

3. Exploring its interactions with biological macromolecules and systems at the molecular level.

4. Developing new materials and coatings based on 4,5-Nonanediamine for various applications, such as energy storage, catalysis, and sensing.

5. Studying its environmental fate and transport in natural and engineered systems to assess its potential risks and benefits.

Conclusion:

In conclusion, 4,5-Nonanediamine is a versatile and promising compound that has attracted significant scientific interest due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is expected to lead to new discoveries and innovations in medicine, materials science, and environmental science.

Méthodes De Synthèse

The synthesis of 4,5-Nonanediamine can be achieved through several methods, including the reaction of 1-bromo-5-nonene with ammonia, the reaction of 1-chloro-5-nonene with hydrazine, and the reaction of 1-nonene with nitrous acid followed by reduction with sodium borohydride. The yield and purity of the compound can be improved by optimizing the reaction conditions and purification methods.

Applications De Recherche Scientifique

4,5-Nonanediamine has been extensively studied for its potential applications in various fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, it has been used as a building block for the synthesis of polymers, resins, and coatings. In environmental science, it has been explored as a potential adsorbent for the removal of heavy metals and organic pollutants from water and soil.

Propriétés

Numéro CAS |

115964-47-1 |

|---|---|

Nom du produit |

4,5-Nonanediamine |

Formule moléculaire |

C9H22N2 |

Poids moléculaire |

158.28 g/mol |

Nom IUPAC |

nonane-4,5-diamine |

InChI |

InChI=1S/C9H22N2/c1-3-5-7-9(11)8(10)6-4-2/h8-9H,3-7,10-11H2,1-2H3 |

Clé InChI |

RHCFSUQTTLNNOH-UHFFFAOYSA-N |

SMILES |

CCCCC(C(CCC)N)N |

SMILES canonique |

CCCCC(C(CCC)N)N |

Synonymes |

4,5-Nonanediamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)